7-Methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related indole derivatives often involves complex reactions tailored to introduce specific functional groups onto the indole core. For instance, the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative showcases a method of incorporating carboxylic acid groups into the indole structure, employing phenylhydrazines and levulinic acid followed by condensation with substituted o-phenylenediamines (Wang et al., 2016).
Molecular Structure Analysis
X-ray diffraction methods have been crucial in determining the molecular structure of indole derivatives. The crystal structure of 5-methoxyindole-3-acetic acid revealed how molecules are hydrogen-bonded into dimers, providing insights into the conformation and arrangement of indole derivatives in solid state (Sakaki et al., 1975).
Chemical Reactions and Properties
The reactivity of indole derivatives can be explored through various chemical reactions, such as the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids, demonstrating a method for selective C-C and C-N bond formation (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of indole derivatives, such as their crystalline structure and vibrational spectra, can be studied through spectroscopic methods. For example, the infrared and Raman spectroscopic analysis of methyl 5-methoxy-1H-indole-2-carboxylate provided detailed information on its vibrational modes and electronic nature (Almutairi et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for bond formation, can be inferred from studies like the selective coupling reactions facilitated by Rh(III) catalysts. These reactions highlight the versatile nature of indole derivatives in forming diverse chemical structures (Zheng et al., 2014).
Scientific Research Applications
Synthesis of Novel Compounds
7-Methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid derivatives have been explored in the synthesis of various novel compounds. For instance, the study by Wang et al. (2016) discusses the preparation of indole carboxylic acids and their condensation with substituted o-phenylenediamines to create novel indole-benzimidazole derivatives (Wang et al., 2016).
Photocleavage and Photolabile Precursors
Research by Papageorgiou & Corrie (2000) illustrates the use of this compound derivatives in the field of photocleavage. They found that photolysis of certain indoline derivatives yields carboxylic acids and nitrosoindoles, useful as photolabile precursors, especially for neuroactive amino acids (Papageorgiou & Corrie, 2000).
Catalytic Selective Coupling
A study by Zheng et al. (2014) demonstrates the use of N-methoxy-1H-indole-1-carboxamides, closely related to this compound, in Rh(III)-catalyzed selective coupling with aryl boronic acids. This coupling process is efficient and allows for diverse product formation, including selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).
Structural and Spectroscopic Studies
The structural properties of indole carboxylic acids, such as 5-methoxyindole-3-acetic acid (closely related to the compound of interest), have been elucidated using X-ray diffraction methods, as presented in the study by Sakaki et al. (1975). Such studies are crucial in understanding the molecular configuration and potential applications of these compounds (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Computational and Chemical Reactivity Studies
Almutairi et al. (2017) conducted comprehensive spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, which provides insights into the electronic nature, bonding structures, and reactivity of such molecules. This research can inform further applications in various fields, including medicinal chemistry (Almutairi et al., 2017).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
One study suggests that 7-methoxyindole, a related compound, can inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
properties
IUPAC Name |
7-methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-7(2)13-11-9(6)4-8(12(14)15)5-10(11)16-3/h4-5,13H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQNQCWSEXNBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1784870-45-6 |
Source
|
Record name | 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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